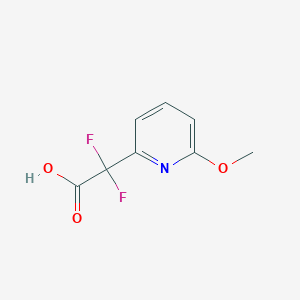![molecular formula C12H7Cl2F3N2O B1391688 3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1227955-22-7](/img/structure/B1391688.png)
3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Overview
Description
“3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of this compound involves various methods . An improved and practical route has been reported for accessing a similar compound, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, which is a key intermediate of hexaflumuron .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Scientific Research Applications
Agrochemicals
3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline: is a key structural motif in agrochemicals. Its derivatives, particularly those containing the trifluoromethylpyridine (TFMP) group, are extensively used in crop protection . These compounds are valued for their unique physicochemical properties imparted by the fluorine atom and the pyridine moiety, which contribute to their biological activity against pests.
Pharmaceutical Industry
The trifluoromethyl group, a common feature in this compound, is found in many FDA-approved drugs . The presence of this group in pharmaceuticals can significantly affect their pharmacological activity, making it a valuable component in drug design and development.
Environmental Science
This compound is also a transformation product in environmental science, particularly in the context of its fate and ecotoxicity . It has a high potential for particle-bound transport and moderate ecotoxicity, which are important considerations in environmental risk assessments.
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as intermediates and reagents. Their unique properties enable the development of novel analytical methods and enhance the capabilities of existing techniques .
Material Science
The compound’s derivatives are utilized in material science due to their unique properties conferred by the fluorine atoms. They can influence the development of new materials with specific desired characteristics .
Agriculture
In agriculture, the compound plays a role as an intermediate in the synthesis of various herbicides . Its derivatives are crucial in the development of products that protect crops from weeds and other harmful organisms.
Future Directions
properties
IUPAC Name |
3,5-dichloro-4-[3-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2O/c13-8-4-6(18)5-9(14)10(8)20-11-7(12(15,16)17)2-1-3-19-11/h1-5H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPBYWGMWIJYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2Cl)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391609.png)
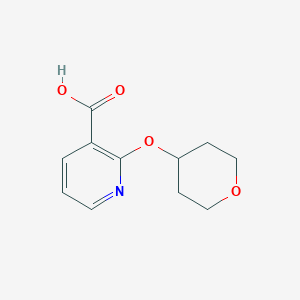

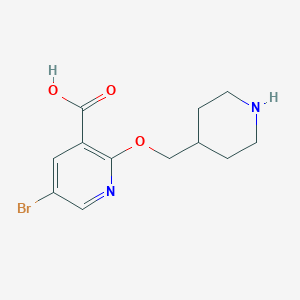

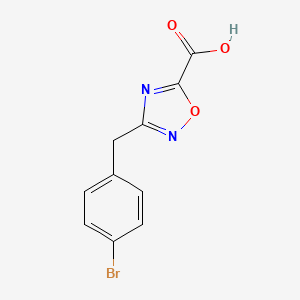
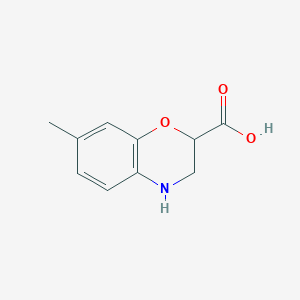
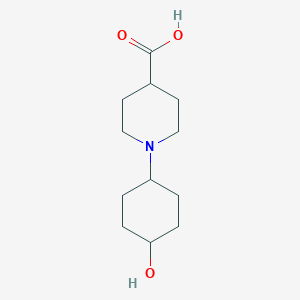


![4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinic acid](/img/structure/B1391627.png)
